molecular formula C16H10F4N2O2 B11979691 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione

4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione

Cat. No.: B11979691
M. Wt: 338.26 g/mol
InChI Key: UNUDSWIFTWRIHO-RYKSVOKISA-N
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Description

4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione is a synthetic organic compound characterized by the presence of trifluoromethyl and fluorophenyl groups

Preparation Methods

The synthesis of 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione typically involves the reaction of 4-fluorophenylhydrazine with 4,4,4-trifluoro-1-phenylbutane-1,3-dione under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the formation of the hydrazone linkage . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways are subjects of ongoing research .

Comparison with Similar Compounds

When compared to similar compounds, 4,4,4-Trifluoro-2-[2-(4-fluorophenyl)hydrazinylidene]-1-phenylbutane-1,3-dione stands out due to its unique combination of trifluoromethyl and fluorophenyl groups, which confer distinct chemical and biological properties. Similar compounds include:

Properties

Molecular Formula

C16H10F4N2O2

Molecular Weight

338.26 g/mol

IUPAC Name

(Z)-1,1,1-trifluoro-3-[(4-fluorophenyl)diazenyl]-4-hydroxy-4-phenylbut-3-en-2-one

InChI

InChI=1S/C16H10F4N2O2/c17-11-6-8-12(9-7-11)21-22-13(15(24)16(18,19)20)14(23)10-4-2-1-3-5-10/h1-9,23H/b14-13-,22-21?

InChI Key

UNUDSWIFTWRIHO-RYKSVOKISA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(\C(=O)C(F)(F)F)/N=NC2=CC=C(C=C2)F)/O

Canonical SMILES

C1=CC=C(C=C1)C(=C(C(=O)C(F)(F)F)N=NC2=CC=C(C=C2)F)O

Origin of Product

United States

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